

# An In-depth Technical Guide on the Toxicological Profile of Flubendiamide

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Compound of Interest		
Compound Name:	Flubendiamide	
Cat. No.:	B033115	Get Quote

#### Introduction

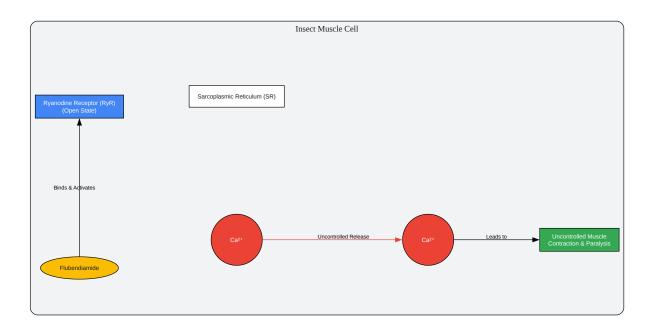
**Flubendiamide** is a novel insecticide belonging to the chemical class of phthalic acid diamides. [1] Its chemical name is 3-iodo-N'-(2-mesyl-1,1-dimethylethyl)-N-{4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-o-tolyl}phthalamide.[2] It is utilized to control a broad spectrum of lepidopteran pests in a wide variety of crops.[3][4] **Flubendiamide** exhibits a unique mode of action, providing effective larval control as an orally ingested toxicant.[3] This technical guide provides a comprehensive overview of the toxicological profile of **flubendiamide**, intended for researchers, scientists, and drug development professionals.

## **Mechanism of Action**

Flubendiamide's insecticidal activity stems from its ability to activate ryanodine-sensitive intracellular calcium release channels (Ryanodine Receptors or RyRs) in insects.[3][5] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, causing muscle paralysis and ultimately, the death of the insect.[6][7][8]

Flubendiamide demonstrates high specificity for insect RyRs and does not bind to mammalian type 1, 2, and 3 ryanodine receptors, which contributes to its low acute toxicity in mammals.[2]





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Figure 1: Mode of action of **flubendiamide** on insect ryanodine receptors.

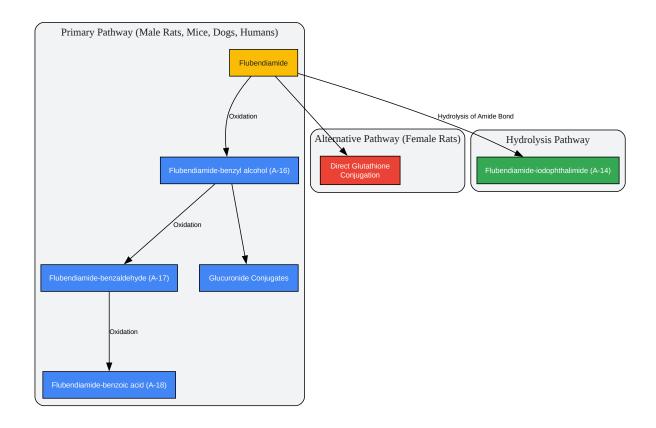
### **Toxicokinetics and Metabolism**

Following oral administration in rats, **flubendiamide** is slowly and incompletely absorbed, with about 23-34% of the radiolabel absorbed after a single low dose (2 mg/kg bw).[2][9] Peak plasma concentrations are reached within 6-12 hours.[2][9] The absorption appears to be saturated at high doses.[9] **Flubendiamide** is widely distributed in the body, with the highest concentrations found in the liver, adrenal glands, fat, and kidneys.[2][9]

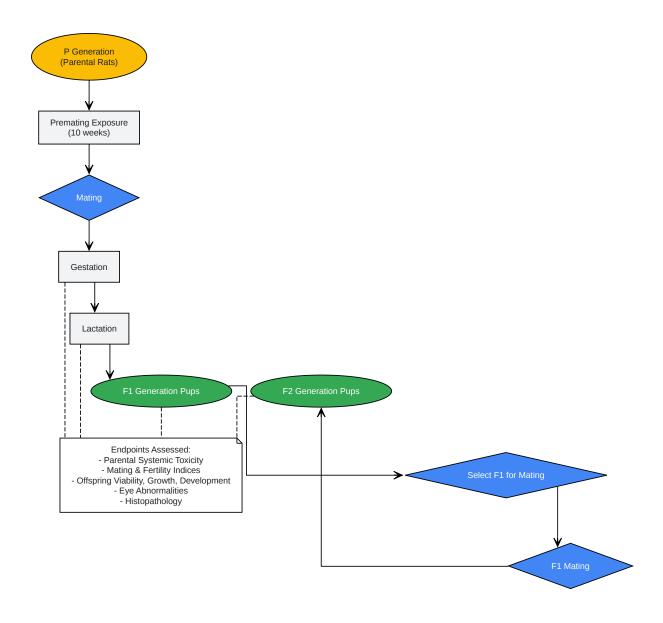
Significant sex-dependent differences in metabolism and accumulation have been observed in rats.[2][9] Male rats metabolize **flubendiamide** more efficiently, primarily through oxidation, while female rats have a very limited capacity for this metabolic pathway.[2][9] Consequently, female rats show a higher potential for accumulation.[2][9] Excretion occurs predominantly via feces.[2][6]

The primary metabolites include **flubendiamide**-benzyl alcohol and **flubendiamide**-benzoic acid.[9] Another metabolite, **flubendiamide**-iodophthalimide (A-14), has been identified in the fat of rats.[9][10]









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